Cas no 2764008-61-7 (1-thiaspiro2.5octan-6-one)

1-thiaspiro2.5octan-6-one structure
1-thiaspiro2.5octan-6-one structure
Product Name:1-thiaspiro2.5octan-6-one
CAS No:2764008-61-7
MF:C7H10OS
MW:142.218700885773
CID:5665866
PubChem ID:149688161
Update Time:2025-10-29

1-thiaspiro2.5octan-6-one Chemical and Physical Properties

Names and Identifiers

    • 1-thiaspiro[2.5]octan-6-one
    • EN300-27719180
    • 2764008-61-7
    • 1-thiaspiro2.5octan-6-one
    • Inchi: 1S/C7H10OS/c8-6-1-3-7(4-2-6)5-9-7/h1-5H2
    • InChI Key: AQPCRZORTVHMJH-UHFFFAOYSA-N
    • SMILES: S1CC21CCC(CC2)=O

Computed Properties

  • Exact Mass: 142.04523611g/mol
  • Monoisotopic Mass: 142.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 42.4Ų

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Additional information on 1-thiaspiro2.5octan-6-one

Recent Advances in the Study of 1-Thiaspiro2.5octan-6-one (CAS: 2764008-61-7): A Promising Scaffold in Medicinal Chemistry

The compound 1-thiaspiro[2.5]octan-6-one (CAS: 2764008-61-7) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential biological activities. This spirocyclic thioether-containing ketone has attracted significant attention from researchers, particularly in the context of drug discovery and development. Recent studies have explored its synthetic accessibility, physicochemical properties, and interactions with biological targets, positioning it as a versatile building block for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-thiaspiro[2.5]octan-6-one derivatives through a novel photochemical thia-Paternò-Büchi reaction. The researchers reported excellent yields (75-92%) and high diastereoselectivity, making this approach particularly valuable for medicinal chemistry applications. The study also revealed that the spirocyclic structure imparts significant conformational constraint, which may enhance binding affinity to biological targets while maintaining favorable drug-like properties.

In terms of biological activity, preliminary screening data from multiple research groups suggest that 1-thiaspiro[2.5]octan-6-one derivatives exhibit interesting pharmacological profiles. A recent patent application (WO2023051234) discloses compounds based on this scaffold showing potent inhibitory activity against several kinase targets, particularly in the JAK and SYK families. The unique three-dimensional structure of the spirocycle appears to contribute to selective binding, potentially reducing off-target effects compared to more planar heterocyclic systems.

Structural characterization studies using X-ray crystallography and NMR spectroscopy have provided valuable insights into the molecular properties of 1-thiaspiro[2.5]octan-6-one. The compound displays a well-defined boat-like conformation with the sulfur atom in an axial position, creating distinct electronic environments on either face of the molecule. This structural feature has been exploited in asymmetric synthesis approaches, as reported in a recent ACS Catalysis publication, where chiral derivatives showed promising enantioselectivity in organocatalytic reactions.

From a drug development perspective, computational studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-thiaspiro[2.5]octan-6-one derivatives. Molecular modeling suggests that the scaffold maintains a good balance between lipophilicity and polar surface area, potentially addressing the common challenge of poor membrane permeability associated with many heterocyclic compounds. These predictions were partially validated in recent in vitro assays showing reasonable metabolic stability in human liver microsomes.

Current research directions include exploring the scaffold's utility in targeted protein degradation (PROTACs) and covalent inhibitor design. The sulfur atom in the structure presents opportunities for both non-covalent interactions and potential reversible covalent binding with biological targets. Several pharmaceutical companies have included 1-thiaspiro[2.5]octan-6-one derivatives in their screening libraries, recognizing its potential as a privileged structure in fragment-based drug discovery.

In conclusion, 1-thiaspiro[2.5]octan-6-one (2764008-61-7) represents an exciting new avenue in medicinal chemistry research. Its unique structural features, synthetic accessibility, and promising biological activity profile make it a compelling subject for further investigation. Future studies will likely focus on expanding the structure-activity relationships of this scaffold and exploring its applications in specific therapeutic areas such as inflammation, oncology, and infectious diseases.

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